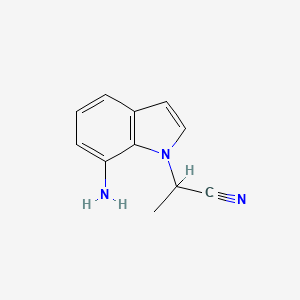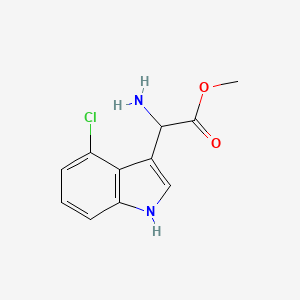
3-(3-Bromothiophen-2-YL)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromothiophen-2-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromothiophen-2-YL)-1H-pyrazol-5-amine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with hydrazine derivatives under acidic or basic conditions. One common method involves the condensation of 3-bromothiophene-2-carbaldehyde with hydrazine hydrate in the presence of glacial acetic acid to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromothiophen-2-YL)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted thiophene derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
3-(3-Bromothiophen-2-YL)-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(3-Bromothiophen-2-YL)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler thiophene derivative used in similar applications.
1H-Pyrazol-5-amine: The pyrazole counterpart without the thiophene ring.
(3-Bromothiophen-2-yl)boronic acid: Another thiophene derivative used in coupling reactions.
Uniqueness
3-(3-Bromothiophen-2-YL)-1H-pyrazol-5-amine is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C7H6BrN3S |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
5-(3-bromothiophen-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H6BrN3S/c8-4-1-2-12-7(4)5-3-6(9)11-10-5/h1-3H,(H3,9,10,11) |
InChI Key |
AQNDQNYTAAOMGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15275713.png)
![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15275714.png)


![2-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B15275739.png)








